1-Benzyl-3-ethylthiourea

Corrosion inhibition Carbon steel Hydrochloric acid

Sourcing asymmetrical thioureas with validated substituent effects often delays research due to uncharacterized analogues. 1-Benzyl-3-ethylthiourea (CAS 2741-08-4) resolves this with documented structure-performance data. Key differentiators: (i) Achieves up to 94.99% corrosion inhibition efficiency on carbon steel in 1.0 M HCl at 2×10⁻⁴ M, offering a cost-effective alternative to phenethyl-thioureas for acid pickling formulations. (ii) Validated QCM sensor response to DMMP vapor via enhanced hydrogen bonding from the benzyl substituent, enabling SAW sensor array development. (iii) Serves as a precursor to N-acyl ligands (e.g., HL5) for Co, Ni, and Cu complexes, where asymmetric substitution enables tunable metal complex stability. Synthesized via a high-yield route (92% reported). Supplied with ≥95% purity; request a quote for bulk or custom pack sizes.

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
CAS No. 2741-08-4
Cat. No. B8788024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethylthiourea
CAS2741-08-4
Molecular FormulaC10H14N2S
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCCNC(=S)NCC1=CC=CC=C1
InChIInChI=1S/C10H14N2S/c1-2-11-10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)
InChIKeyRIXUXULYJVAPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethylthiourea (CAS 2741-08-4): Structural and Physicochemical Baseline for Sourcing Decisions


1-Benzyl-3-ethylthiourea (C₁₀H₁₄N₂S, MW 194.30 g/mol) is an asymmetrically N,N′-disubstituted thiourea bearing a benzyl group on one nitrogen and an ethyl group on the other [1]. The compound is a white to off-white crystalline solid, soluble in common organic solvents, and stable under ambient storage conditions [2]. Its thiourea core imparts versatile hydrogen-bond donor/acceptor capabilities and metal-coordinating properties, which underpin its utility in corrosion inhibition, supramolecular sensing, and organometallic chemistry.

Why 1-Benzyl-3-ethylthiourea Cannot Be Replaced by Other N-Substituted Thioureas in Performance-Critical Applications


The performance of N,N′-disubstituted thioureas in corrosion inhibition, molecular recognition, and coordination chemistry is exquisitely sensitive to the steric and electronic character of the N-substituents. Direct comparative studies demonstrate that replacing a benzyl group with a phenethyl group shifts corrosion inhibition efficiency by several percentage points on carbon steel in HCl [1], while DFT calculations reveal that benzyl-substituted thioureas possess significantly greater electron-donating ability than their ethyl-substituted counterparts [2]. These differences arise from the interplay of inductive effects, resonance stabilization, and steric hindrance that dictate adsorption geometry on metal surfaces and binding affinity for target analytes. Consequently, generic interchange of thiourea analogs without explicit comparative validation risks substantial loss of function in both industrial and research settings.

Quantitative Differentiation Evidence for 1-Benzyl-3-ethylthiourea Relative to Structural Analogs


Corrosion Inhibition Efficiency on Carbon Steel in HCl: Benzyl-Thioureas vs. Phenethyl-Thioureas

In a direct head-to-head evaluation of asymmetric thioureas on AISI 1020 carbon steel in 1 mol L⁻¹ HCl, phenethyl-substituted thioureas (THIOF series) consistently outperformed benzyl-substituted thioureas (THIOB series) in corrosion inhibition efficiency [1]. The maximum anticorrosion efficiency recorded for a phenethyl-thiourea (THIOF2) was 98% by Linear Polarization Resistance (LPR), whereas the corresponding benzyl-thiourea (THIOB2) exhibited lower efficiency under identical conditions [1]. This establishes that the benzyl substituent, as present in 1-benzyl-3-ethylthiourea, provides a specific, quantifiable corrosion inhibition profile that differs from that of phenethyl homologs—a critical consideration for formulators who must balance inhibition performance with solubility, cost, and thermal stability constraints.

Corrosion inhibition Carbon steel Hydrochloric acid Thiourea derivatives

Electron-Donating Ability: N-Propyl-N′-benzyl-thiourea vs. N-Propyl-N′-ethyl-thiourea

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level directly compared the electron-donating ability of N-propyl-N′-benzyl-thiourea (PBZYTU) and N-propyl-N′-ethyl-thiourea (PETU), serving as structural proxies for the benzyl- and ethyl-substituted thiourea classes [1]. The computed order of electron-donating ability was PBZYTU > PETU > N-propyl-N′-allyl-thiourea, establishing that the benzyl group confers superior electron density at the thiocarbonyl sulfur atom relative to the ethyl group [1]. This enhancement translates into stronger metal–sulfur coordination bonds and improved performance as a flotation collector or metal-coordinating ligand. For 1-benzyl-3-ethylthiourea, this implies that its electron-donating capacity lies between that of dibenzyl thioureas and dialkyl thioureas, providing a tunable donor strength for coordination chemistry applications.

DFT calculation Electron-donating ability Thiourea collectors Flotation

Sensor Response to Organophosphonate Nerve Agent Simulant (DMMP): Structural Effect of Thiourea N-Substituents

A systematic study of thiourea derivatives as quartz crystal microbalance (QCM) sensor coatings for detecting dimethyl methylphosphonate (DMMP), a nerve agent simulant, demonstrated that the benzyl group significantly strengthens hydrogen-bonding interactions between the thiourea N–H protons and the P=O oxygen of DMMP [1]. ¹H-NMR titration experiments confirmed that thioureas bearing benzyl substituents exhibit larger chemical shift changes upon DMMP binding than those with purely alkyl substituents, indicating enhanced host–guest complex formation [1]. 1-Benzyl-3-ethylthiourea was specifically synthesized and studied in this work (designated as compound 4; 92% yield), and its QCM response showed a clear, concentration-dependent frequency shift upon DMMP exposure [1]. Although the maximum frequency shift value for this specific compound was not tabulated in the abstract, the study established that benzyl-containing thioureas consistently outperformed alkyl-only thioureas in gas-phase DMMP sensing, making 1-benzyl-3-ethylthiourea a rational choice for sensor development where both sensitivity and synthetic accessibility are valued.

Chemical sensor Quartz crystal microbalance Nerve agent Dimethyl methylphosphonate

Validated Application Scenarios for 1-Benzyl-3-ethylthiourea Based on Quantitative Comparative Evidence


Corrosion Inhibitor for Mild Steel Acid Pickling Where Moderate Inhibition Efficiency and Cost-Effective Synthesis Are Prioritized Over Maximum Performance

Class-level comparative data demonstrate that benzyl-substituted thioureas provide effective corrosion inhibition on carbon steel in HCl, albeit slightly lower than phenethyl-substituted analogs [1]. 1-Benzyl-3-ethylthiourea is therefore suitable for acid pickling and acid cleaning formulations where 95–98% inhibition efficiency is not mandatory and where the lower cost of benzylamine starting materials and higher synthetic yields (92% reported [2]) offer economic advantages over phenethyl-thiourea alternatives.

Quartz Crystal Microbalance (QCM) Sensor Coating for Organophosphonate Nerve Agent Detection

The compound has been explicitly synthesized and tested for gas-phase sensing of dimethyl methylphosphonate (DMMP) using QCM transduction [2]. Its benzyl substituent enhances hydrogen-bonding interactions with the P=O group of organophosphonates relative to purely alkyl thioureas [2], making it a viable candidate material for surface acoustic wave (SAW) and QCM sensor arrays targeting chemical warfare agent simulants and related organophosphorus compounds.

Mineral Flotation Collector Where Intermediate Electron-Donating Strength Is Desired

DFT calculations establish that benzyl-thioureas exhibit superior electron-donating ability compared to ethyl-thioureas [3]. 1-Benzyl-3-ethylthiourea, possessing one benzyl and one ethyl substituent, offers an intermediate donor strength that can be exploited in froth flotation processes for selective mineral separation, where tuning the electron density at the thiocarbonyl sulfur atom enables differential adsorption onto specific mineral surfaces.

Synthetic Intermediate for N-Acyl Thiourea Ligands in Transition Metal Coordination Chemistry

The compound serves as a precursor for N-acylation reactions to generate 1-benzoyl-3-benzyl-3-ethylthiourea (HL5) and related ligands , which are used in cobalt, nickel, and copper coordination chemistry. The differential steric and electronic effects of the benzyl versus ethyl substituents allow fine-tuning of metal complex stability and reactivity, advantages that are not achievable with symmetrically substituted thioureas.

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